molecular formula C38H55N5O9S B1682823 Vaniprevir CAS No. 923590-37-8

Vaniprevir

カタログ番号 B1682823
CAS番号: 923590-37-8
分子量: 757.9 g/mol
InChIキー: KUQWGLQLLVFLSM-ONAXAZCASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vaniprevir (MK-7009) is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor . It has been used in trials studying the treatment and diagnostic of Hepatitis C, Chronic Hepatitis C, Hepatitis C, Chronic, Chronic Hepatitis C Infection, and Chronic Genotype 1 Hepatitis C Virus Infection .


Synthesis Analysis

The synthesis of Vaniprevir involves a key step of constructing a macrocycle (91% yield) via ring-closing metathesis (RCM). The RCM reaction could be conducted at high concentration (0.13 M) on a 100 g scale .


Molecular Structure Analysis

Vaniprevir has a molecular formula of C38H55N5O9S, with an average mass of 757.936 Da and a monoisotopic mass of 757.372070 Da . It belongs to the class of organic compounds known as cyclic peptides .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Vaniprevir is the construction of the macrocycle via ring-closing metathesis (RCM). This reaction was conducted at high concentration (0.13 M) on a 100 g scale .


Physical And Chemical Properties Analysis

Vaniprevir appears as a white powder . It has a molecular formula of C38H55N5O9S, with an average mass of 757.936 Da and a monoisotopic mass of 757.372070 Da .

科学的研究の応用

Antiviral Activity and Efficacy

Vaniprevir has shown potent antiviral activity against Hepatitis C virus (HCV), particularly in patients with HCV genotype 1 infection. It acts as a competitive inhibitor of the HCV NS3/4A protease, crucial for viral replication. Studies have documented a rapid decline in HCV RNA levels in patients treated with Vaniprevir, indicating its potent antiviral efficacy. The decline in viral load was dose-dependent, showcasing a direct correlation between the administered dose and the observed antiviral effect (Lawitz et al., 2013).

Combination Therapy

Vaniprevir's effectiveness is not only observed in monotherapy but also when used in combination with other antiviral agents. Combining Vaniprevir with pegylated interferon alpha-2a and ribavirin has shown significant improvements in virologic response rates. This combination therapy has been a subject of various studies, yielding promising results in treating HCV infection, especially for patients who had not responded to previous treatments (Manns et al., 2012).

Pharmacokinetics and Safety

Understanding the pharmacokinetics of Vaniprevir is crucial for optimizing its use in clinical settings. Studies assessing the pharmacokinetics of Vaniprevir have reported that the drug is generally well-tolerated, with no serious adverse events reported during the study durations. These studies provide valuable insights into the dosing and administration of Vaniprevir, ensuring both efficacy and safety for the patients (Caro et al., 2017).

Efficacy in Special Populations

Vaniprevir's efficacy extends to various patient populations, including those who have failed previous treatments and those with different stages of liver disease. Studies have specifically investigated its use in patients with prior unsuccessful treatments, showcasing its potential to serve as a valuable therapeutic option for this challenging patient cohort (Lawitz et al., 2013).

Resistance Profile and Mechanism of Action

Understanding the resistance profile of Vaniprevir is essential for its effective use in clinical practice. Research has shown that Vaniprevir, in combination with other antiviral agents, can lead to complete eradication of HCV without increasing interferon-stimulated genes (ISGs) expression. This suggests a non-ISG-mediated mechanism of HCV elimination, providing a potential alternative therapy for chronic hepatitis C (Uchida et al., 2016).

Safety And Hazards

Vaniprevir may cause damage to organs through prolonged or repeated exposure . It is recommended not to breathe its dust . In case of inhalation, skin contact, eye contact, or swallowing, medical attention should be sought .

特性

IUPAC Name

(1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25-,26-,29+,30-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWGLQLLVFLSM-ONAXAZCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029738
Record name Vaniprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vaniprevir

CAS RN

923590-37-8
Record name Vaniprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923590-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaniprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923590378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaniprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vaniprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923590-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANIPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV3X74AO1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vaniprevir
Reactant of Route 2
Reactant of Route 2
Vaniprevir
Reactant of Route 3
Reactant of Route 3
Vaniprevir
Reactant of Route 4
Reactant of Route 4
Vaniprevir
Reactant of Route 5
Vaniprevir
Reactant of Route 6
Vaniprevir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。